![molecular formula CH2O2Si2 B3282643 1,3,2,4-Dioxadisilolane CAS No. 7540-38-7](/img/structure/B3282643.png)
1,3,2,4-Dioxadisilolane
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Overview
Description
1,3,2,4-Dioxadisilolane, also known as DODS, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications in various fields. This compound is formed by the reaction of tetraethyl orthosilicate with ethylene glycol in the presence of hydrochloric acid. In
Scientific Research Applications
1,3,2,4-Dioxadisilolane has been studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, 1,3,2,4-Dioxadisilolane has been used as a precursor for the synthesis of silica-based materials such as mesoporous silica nanoparticles and silica aerogels. In catalysis, 1,3,2,4-Dioxadisilolane has been used as a catalyst for various reactions such as the hydrolysis of esters and the oxidation of alcohols. In biomedicine, 1,3,2,4-Dioxadisilolane has been studied for its potential as a drug delivery system and as a contrast agent for imaging.
Mechanism of Action
The mechanism of action of 1,3,2,4-Dioxadisilolane is not fully understood, but it is believed to be due to its unique structure and properties. 1,3,2,4-Dioxadisilolane has a cage-like structure that can encapsulate other molecules, making it a potential drug delivery system. It also has a high surface area, which makes it a potential catalyst for various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,2,4-Dioxadisilolane are not well studied, but it is believed to be non-toxic and biocompatible. Studies have shown that 1,3,2,4-Dioxadisilolane can be used as a contrast agent for imaging without causing any adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3,2,4-Dioxadisilolane in lab experiments is its unique structure and properties, which make it a potential catalyst and drug delivery system. It is also relatively easy to synthesize and purify. However, one of the limitations is that there is still much to be understood about its mechanism of action and biochemical and physiological effects.
Future Directions
There are many future directions for the study of 1,3,2,4-Dioxadisilolane. One potential direction is to further study its mechanism of action and its potential as a drug delivery system. Another direction is to explore its potential as a catalyst for various reactions. Additionally, further studies on its biocompatibility and toxicity are needed to fully understand its potential applications in biomedicine.
Synthesis Methods
The synthesis of 1,3,2,4-Dioxadisilolane involves the reaction of tetraethyl orthosilicate with ethylene glycol in the presence of hydrochloric acid. The reaction takes place in a flask under reflux conditions and is completed within a few hours. The product is then purified by distillation and recrystallization.
properties
InChI |
InChI=1S/CH2O2Si2/c1-2-5-3-4-1/h1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPLZLTUNTVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1O[Si]O[Si]1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30825844 |
Source
|
Record name | 1,3,2,4-Dioxadisilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30825844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2,4-Dioxadisilolane | |
CAS RN |
7540-38-7 |
Source
|
Record name | 1,3,2,4-Dioxadisilolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30825844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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